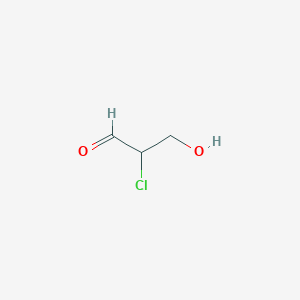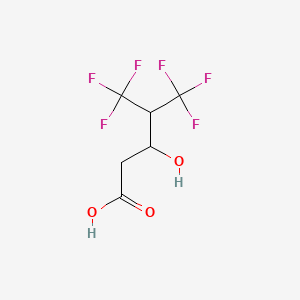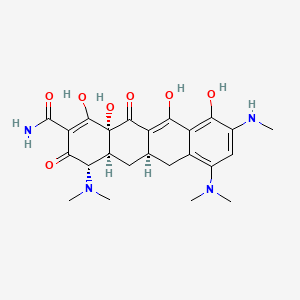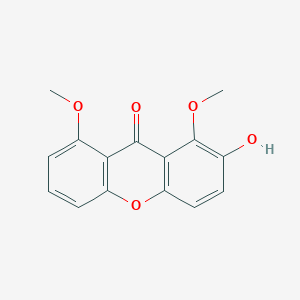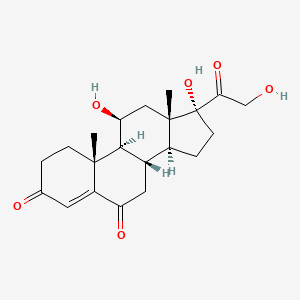
6-Keto-hydrocortisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Keto-hydrocortisone is a derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. Hydrocortisone is widely used in medicine for its anti-inflammatory and immunosuppressive properties. The keto group at the 6th position in this compound distinguishes it from its parent compound, hydrocortisone, and imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto-hydrocortisone typically involves the oxidation of hydrocortisone. One common method is the use of oxidizing agents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the keto group at the 6th position .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin extracted from plants like Dioscorea species. The process involves multiple steps of chemical transformations, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .
Chemical Reactions Analysis
Types of Reactions: 6-Keto-hydrocortisone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide (SeO2), DDQ.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone with SeO2 yields this compound .
Scientific Research Applications
6-Keto-hydrocortisone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and steroid derivatives.
Biology: Studied for its role in cellular processes and its interaction with glucocorticoid receptors.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
6-Keto-hydrocortisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The downstream effects include inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, as well as the promotion of anti-inflammatory genes .
Comparison with Similar Compounds
Hydrocortisone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a double bond at the 1,2 position, enhancing its anti-inflammatory effects.
Dexamethasone: A potent synthetic corticosteroid with additional fluorine atoms, increasing its glucocorticoid activity.
Uniqueness: 6-Keto-hydrocortisone is unique due to the presence of the keto group at the 6th position, which alters its chemical reactivity and biological activity compared to other corticosteroids .
Properties
Molecular Formula |
C21H28O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,16,18,22,25,27H,3-6,8-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1 |
InChI Key |
YEIADPUXRRUQBV-FDNPDPBUSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(=O)CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


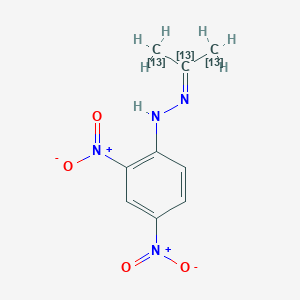
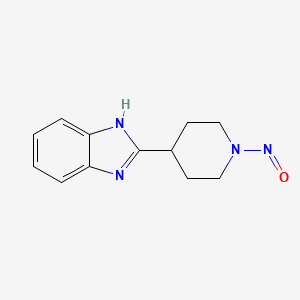
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
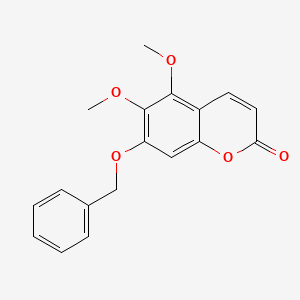
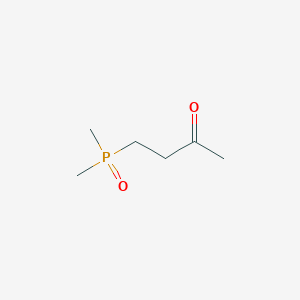

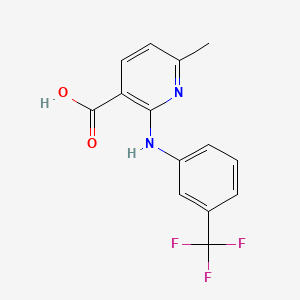
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
